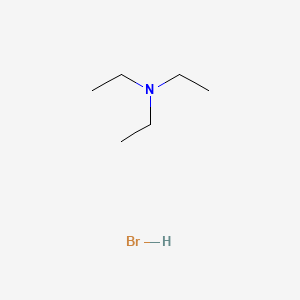

Triethylamine hydrobromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

N,N-diethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTLTGGGUQIRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883519 | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-70-4 | |

| Record name | Triethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of triethylamine (B128534) hydrobromide, a versatile reagent in organic chemistry. The following sections detail the synthetic protocols, purification methods, and a full suite of characterization techniques essential for verifying the identity and purity of the compound.

Synthesis of Triethylamine Hydrobromide

The most prevalent and straightforward method for synthesizing this compound is through an acid-base neutralization reaction between triethylamine and hydrobromic acid.[1] This reaction is typically high-yielding and produces a product of high purity after appropriate workup and purification.

Experimental Protocol: Acid-Base Neutralization

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Triethylamine (Et₃N)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

-

Vacuum pump

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve triethylamine (1.0 eq.) in acetone.

-

Cool the flask in an ice bath to 0-5°C.[1]

-

Slowly add hydrobromic acid (1.0 eq.) dropwise to the stirred solution using a dropping funnel. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

The this compound will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold, anhydrous acetone and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum to remove residual solvents. A standard protocol involves drying at 40°C under a vacuum of 10–20 mmHg for several hours.[1]

Yield: A patented method involving the reaction of triethylamine with excess HBr in toluene, followed by a slow, controlled cooling process, has been reported to achieve yields as high as 95%.[1]

Purification

For obtaining high-purity this compound, recrystallization is the preferred method.[1]

Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot ethanol (B145695) or chloroform.[2]

-

Allow the solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the recrystallized product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Physical Properties

This compound is a white to off-white crystalline solid.[2] It is soluble in water, alcohol, and chloroform.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₆BrN | [3] |

| Molecular Weight | 182.11 g/mol | [3] |

| Melting Point | 246-248 °C | [1][2] |

| Appearance | White to off-white crystalline powder or flakes | [2] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR (Proton NMR): In deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum typically exhibits a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl groups.[1] The integration of these signals should be in a 9:6 ratio, respectively.[1]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show two distinct signals for the two non-equivalent carbon atoms: the methyl carbons and the methylene carbons.[1]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.3 | triplet | -CH₃ |

| ¹H | ~3.2 | quartet | -CH₂- |

| ¹³C | ~9 | - | -CH₃ |

| ¹³C | ~47 | - | -CH₂- |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 2400-2700 cm⁻¹, which is indicative of the N⁺-H stretching vibration.[1]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N⁺-H Stretching | 2400 - 2700 | Broad band due to strong hydrogen bonding[1] |

| C-H Stretching | 2800 - 3000 | Stretching vibrations of the ethyl groups[1] |

| CH₂ and CH₃ Bending | 1350 - 1480 | Scissoring and bending vibrations[1] |

| C-N Stretching | 1000 - 1200 | Stretching vibrations of the carbon-nitrogen bonds[1] |

Mass Spectrometry (MS)

Direct analysis of this compound by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the non-volatile nature of the salt.[1] However, upon heating in the GC inlet, thermal decomposition can occur, liberating the volatile free base, triethylamine (Et₃N).[1] The mass spectrum of the resulting triethylamine would show a molecular ion peak (M⁺) at an m/z of 101.12.[1]

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC analysis of this compound shows a sharp endothermic peak corresponding to its melting point, which is in the range of 246–248 °C.[1] Decomposition occurs at approximately 250°C.[1]

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the compound. A weight loss below 105°C is typically attributed to the loss of moisture, as the compound is hygroscopic.[1] Significant decomposition begins at temperatures above 240°C.[1]

X-ray Diffraction (XRD)

The crystalline structure of this compound can be definitively determined using X-ray diffraction. A study by Munro and Hanton provided a redetermination of the structure at low temperatures, revealing a trigonal crystal system with the space group P 3 1 c.

Visualizations

Caption: A flowchart illustrating the synthesis and purification process of this compound.

Caption: The acid-base neutralization mechanism for the formation of this compound.

References

triethylamine hydrobromide physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Triethylamine (B128534) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine hydrobromide (C₆H₁₅N·HBr) is the hydrobromide salt of the tertiary amine, triethylamine. It is a versatile organic compound widely utilized as a reagent and catalyst in a multitude of chemical transformations.[1] This white to off-white crystalline solid holds a significant position in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals.[1][2] Its ability to be formed through a straightforward acid-base neutralization reaction, coupled with its solubility in various organic solvents, makes it an attractive component in synthetic chemistry.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visual representations of key processes to aid researchers and professionals in its effective application.

Physical Properties

This compound presents as a white to off-white crystalline powder or flakes.[2][3][4] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere, and should therefore be stored in a well-sealed container.[2] The compound is generally stable under normal storage and handling conditions.[3]

The physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆BrN | [5][6][7][8] |

| Molecular Weight | 182.1 g/mol | [2] |

| Appearance | White to off-white crystalline powder or flakes | [2][3][4] |

| Melting Point | 246–248 °C | [1][3][5] |

| Density | 1.314 g/cm³ (at 20°C) | [2][5] |

| Solubility | Soluble in water, alcohol, and chloroform | [2][3] |

| Vapor Pressure | 0 Pa (at 25°C) | [2][5] |

| Flash Point | >65 °C | [2][3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by its nature as an amine salt. It is the product of the neutralization reaction between the weak base, triethylamine, and the strong acid, hydrobromic acid (HBr).

Acid-Base Chemistry: The formation of this compound is a rapid acid-base reaction.[1] The lone pair of electrons on the nitrogen atom of triethylamine acts as a proton acceptor. The pKa of the parent amine, triethylamine, is approximately 10.75, indicating its basicity.[9][10]

Stability and Incompatibilities: this compound is stable under standard conditions.[3][11] However, it is incompatible with strong oxidizing agents and strong bases.[11] Reaction with strong bases will deprotonate the triethylammonium (B8662869) cation, regenerating the free base, triethylamine.

Role in Organic Synthesis: In the realm of organic synthesis, this compound serves as a catalyst and reagent.[1] It is particularly useful in reactions where a mild acid catalyst is required or where the in-situ generation of HBr is advantageous. For instance, it is used in the preparation of dimethyl-alfa-diethylaminomaleate and triphenylpropargylphosphonium bromide.[2] The conversion of water-insoluble drug molecules containing amine groups into their salt forms, such as the hydrobromide, is a common strategy in pharmaceutical chemistry to enhance their bioavailability.[1]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct neutralization of triethylamine with hydrobromic acid.[1]

Methodology:

-

Reactant Preparation: Equimolar amounts of triethylamine and a 48% aqueous solution of hydrobromic acid are prepared.[1] Acetone (B3395972) is a commonly used solvent for this reaction.[1]

-

Reaction: The triethylamine solution is cooled in an ice bath to a temperature between 0 and 5°C.[1] The hydrobromic acid solution is then added dropwise to the cooled triethylamine solution with continuous stirring. Maintaining this low temperature is crucial to minimize side reactions.[1]

-

Crystallization: As the reaction proceeds, this compound precipitates out of the acetone solution due to its lower solubility.[1] The mixture is typically stirred for a period to ensure complete reaction and crystallization.

-

Isolation: The precipitated solid is collected by filtration.

-

Washing and Drying: The collected crystals are washed with cold, anhydrous acetone to remove any residual unreacted starting materials or impurities.[1] The purified product is then dried under a vacuum.[2]

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard procedure.[2]

Methodology:

-

Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethanol (B145695).[1][2]

-

Cooling/Precipitation: The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of purer crystals. Alternatively, a less polar co-solvent like diethyl ether can be added to the ethanol solution to induce precipitation.[1]

-

Isolation: The recrystallized product is collected by filtration.

-

Drying: The purified crystals are dried to remove any residual solvent.

Caption: General workflow for the purification of this compound.

Applications in Drug Development

The physicochemical properties of this compound make it a valuable tool in drug development. Its primary role is often as a reagent or catalyst in the synthesis of active pharmaceutical ingredients (APIs). Furthermore, the principle of converting a basic drug molecule into a salt to improve its aqueous solubility and stability is a cornerstone of pharmaceutical formulation.[1] While triethylamine itself might be part of a larger API, the hydrobromide salt form illustrates this critical concept of enhancing bioavailability.[1]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a staple in organic synthesis and relevant to the pharmaceutical industry. Its straightforward synthesis, predictable reactivity as an amine salt, and utility as a reagent underscore its importance. A thorough understanding of its properties, handling requirements (notably its hygroscopic nature), and purification methods is essential for its effective and safe use in research and development settings.

References

- 1. This compound | 636-70-4 | Benchchem [benchchem.com]

- 2. This compound | 636-70-4 [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. molekula.com [molekula.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Triethylamine | 121-44-8 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-4-phenylthiazole (CAS 2010-06-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-phenylthiazole (B127512) is a heterocyclic amine containing a thiazole (B1198619) core structure. It serves as a crucial building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and diverse applications, with a particular focus on its role in drug discovery and development. Its biological activities, including anticancer and anti-inflammatory effects through specific signaling pathways, are also detailed.

Chemical and Physical Properties

2-Amino-4-phenylthiazole, with the CAS number 2010-06-2, is a stable crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2010-06-2 | [1][2] |

| Molecular Formula | C₉H₈N₂S | [1][2] |

| Molecular Weight | 176.24 g/mol | [1][2] |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 149-153 °C | [3] |

| Solubility | Soluble in water, alcohols, and diethyl ether. | [4] |

| IUPAC Name | 4-phenyl-1,3-thiazol-2-amine | [2][5] |

| Synonyms | 4-Phenyl-2-thiazolamine, Phenthiazamine | [1][3] |

Synthesis of 2-Amino-4-phenylthiazole

The synthesis of 2-amino-4-phenylthiazole is well-established and can be achieved through several methods. The most common laboratory-scale synthesis involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.

Conventional Synthesis from Acetophenone (B1666503) and Thiourea (B124793)

This method involves the reaction of acetophenone with thiourea in the presence of an oxidizing agent like iodine.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[6]

-

Reflux: The mixture is refluxed for approximately 12 hours.[6]

-

Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine. The mixture is then poured into an ammonium (B1175870) hydroxide (B78521) solution.[6]

-

Purification: The resulting crude product is collected and can be recrystallized from methanol (B129727) to yield pure 2-amino-4-phenylthiazole.[6]

Microwave-Assisted Synthesis

A more rapid and efficient method for the synthesis of 2-amino-4-phenylthiazole utilizes microwave irradiation, significantly reducing the reaction time.[7]

Experimental Protocol:

-

Reactant Mixture: A mixture of acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is placed in a heat-resistant glass beaker.[7]

-

Microwave Irradiation: The mixture is thoroughly stirred and subjected to microwave irradiation (e.g., 70 W) for several short intervals (e.g., five 1-minute periods with 30-second pauses).[7]

-

Dissolution and Filtration: After irradiation, water is added, and the mixture is heated until the precipitate dissolves. The resulting yellow solution is then decanted and filtered.[7]

-

Precipitation and Collection: The filtrate is cooled and made alkaline with a solution of sodium hydroxide or ammonium hydroxide to precipitate the product. The solid is then filtered, washed with water, and dried.[7]

dot

Caption: Workflow for conventional and microwave-assisted synthesis of 2-amino-4-phenylthiazole.

Applications in Drug Discovery and Development

2-Amino-4-phenylthiazole is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[8]

Anticancer Activity

Derivatives of 2-amino-4-phenylthiazole have shown significant potential as anticancer agents. They have been investigated for their ability to inhibit various cancer cell lines, including those of the lung, cervix, and colon.[8][9] Some derivatives have been designed as inhibitors of specific kinases involved in cancer progression.[9] For instance, certain analogs have been synthesized based on the structural features of known kinase inhibitors like crizotinib.[10]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 2-amino-4-phenylthiazole analogs. A key mechanism of action involves the inhibition of the MyD88 (Myeloid differentiation primary response 88) signaling pathway.[11][12] MyD88 is an essential adaptor protein in Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response and inflammation.[13] By preventing the homodimerization of the MyD88 Toll/interleukin-1 receptor (TIR) domain, these compounds can disrupt downstream inflammatory signaling cascades.[11][12]

dot

Caption: Inhibition of MyD88-mediated inflammatory signaling by 2-amino-4-phenylthiazole analogs.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, derivatives of 2-amino-4-phenylthiazole have been reported to possess a broad spectrum of other biological activities, including:

-

Antimicrobial and Antifungal Activity: Effective against various bacterial and fungal strains.[6]

-

Anthelmintic Activity: Shows potency against parasitic worms.[6]

-

Antiviral Activity [8]

-

Anticonvulsant Activity [8]

Other Applications

In addition to its pharmaceutical applications, 2-amino-4-phenylthiazole is also utilized in other chemical industries:

-

Agrochemicals: It serves as an intermediate in the synthesis of herbicides and fungicides.[14]

-

Materials Science: The compound is explored in the development of new polymers with enhanced thermal and mechanical properties.[14]

Conclusion

2-Amino-4-phenylthiazole is a compound of significant interest due to its versatile chemical nature and broad spectrum of biological activities. Its established synthesis routes and proven utility as a pharmacophore make it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. Further exploration of its derivatives is likely to yield novel therapeutic agents and advanced materials.

References

- 1. scbt.com [scbt.com]

- 2. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-phenylthiazole | 2010-06-2 [chemicalbook.com]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-4-phenylthiazole, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. asianpubs.org [asianpubs.org]

- 7. qmu.edu.kz [qmu.edu.kz]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

Navigating the Solubility Landscape of Triethylamine Hydrobromide: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of triethylamine (B128534) hydrobromide in various organic solvents, offering valuable insights for its application in research, chemical synthesis, and pharmaceutical development. This guide provides a comprehensive overview of its qualitative solubility, alongside detailed experimental protocols for quantitative solubility determination, empowering scientists to effectively utilize this versatile compound.

Qualitative Solubility Profile

Triethylamine hydrobromide, an ammonium (B1175870) salt, exhibits a distinct solubility pattern primarily governed by the polarity of the solvent. As an ionic compound, it is generally soluble in polar solvents and insoluble in non-polar organic solvents. The following table summarizes the available qualitative solubility data.

| Solvent Category | Solvent | Solubility | Citation |

| Protic Solvents | Water | Soluble | [1][2][3][4][5][6] |

| Ethanol (Alcohol) | Soluble | [1][2][3][4][5][6] | |

| Chlorinated Solvents | Chloroform | Soluble | [1][2][3][4][5][6] |

| Ethers | Diethyl Ether | Insoluble | [7] |

| Tetrahydrofuran (THF) | Insoluble | [8] | |

| Non-Polar Solvents | Hexane | Insoluble | [1] |

Experimental Protocols for Quantitative Solubility Determination

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation: Allow the undissolved solid to settle. Carefully decant or filter a known volume of the supernatant to separate the saturated solution from the excess solid.

-

Evaporation: Transfer the clear saturated solution to a pre-weighed, dry container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Quantification: Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue) - (Mass of empty container)] / (Volume of saturated solution taken) * 100

Caption: Gravimetric Solubility Determination Workflow.

UV-Visible Spectrophotometry

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. It relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation:

-

Filter the saturated solution to remove any undissolved solids.

-

Dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the solubility of the original saturated solution, accounting for the dilution factor.

References

- 1. Triethylammonium Bromide| [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 636-70-4 [chemicalbook.com]

- 5. CAS 636-70-4: Triethylammonium bromide | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 636-70-4 [m.chemicalbook.com]

- 7. This compound | 636-70-4 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

triethylamine hydrobromide reaction with alkyl halides

An In-depth Technical Guide to the Reaction of Triethylamine (B128534) with Alkyl Halides: The Menschutkin Reaction

Introduction

The reaction between tertiary amines and alkyl halides, which produces a quaternary ammonium (B1175870) salt, is a cornerstone of organic synthesis known as the Menschutkin reaction.[1][2] Discovered in 1890, this reaction is a classical example of a bimolecular nucleophilic substitution (SN2) reaction.[1] It has significant applications in modern chemistry, particularly in the synthesis of phase-transfer catalysts, ionic liquids, and various intermediates for the pharmaceutical industry.[2][3][4]

This guide provides a comprehensive technical overview of the reaction between triethylamine, a widely used tertiary amine, and alkyl halides. It will delve into the reaction mechanism, kinetics, and experimental protocols. Furthermore, it will clarify the role of triethylamine hydrobromide, the salt of triethylamine, in the context of this transformation.

The Role of this compound

This compound (Et₃NH⁺Br⁻) is the salt formed from the reaction of the tertiary amine, triethylamine, with hydrobromic acid.[3] It is typically a crystalline solid that is more soluble in water than its free amine counterpart.[3]

While the Menschutkin reaction involves the nucleophilic attack of the free triethylamine, the hydrobromide salt can be relevant in several ways:

-

Equilibrium: In a reaction mixture, this compound can exist in equilibrium with free triethylamine. The position of this equilibrium depends on the reaction conditions, such as the solvent and the presence of other bases or acids. The reactive species that participates in the SN2 reaction with the alkyl halide is the free triethylamine, which possesses a lone pair of electrons on the nitrogen atom.[3]

-

Byproduct Formation and Recycling: In many reactions where triethylamine is used as a base to neutralize an acid byproduct (like HCl or HBr), triethylammonium (B8662869) salts are formed.[5] For instance, in dehydrohalogenation reactions, triethylamine will form this compound.[3] There are established protocols to recover the free triethylamine from this salt by treatment with a stronger base, allowing for its recycling.[6]

-

Catalysis and Reagent: this compound itself can be employed as a catalyst or reagent in certain organic transformations, such as in the preparation of triphenylpropargylphosphonium bromide.[3]

Reaction Mechanism: An SN2 Pathway

The quaternization of triethylamine with an alkyl halide proceeds through a classic SN2 mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of triethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.

-

Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed, and the C-Br bond is partially broken.

-

Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of a tetraalkylammonium salt.

This reaction is a single, concerted step. The rate of the reaction is dependent on the concentration of both the triethylamine and the alkyl halide.

Quantitative Data: Kinetics and Solvent Effects

The rate of the Menschutkin reaction is highly influenced by the solvent, the nature of the alkyl halide, and the structure of the tertiary amine.

4.1 Solvent Effects

Solvents play a crucial role in the Menschutkin reaction by stabilizing the charged transition state and the ionic products.[1][7] The reaction rate generally increases with increasing solvent polarity.[2] This is because polar solvents can better solvate the developing charges in the transition state, thus lowering the activation energy.[8]

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) | Activation Energy (Ea) (kcal/mol) |

| Gas Phase | 1 | Very Low | High |

| Cyclohexane | 2.02 | Low | ~26.6[9] |

| Toluene | 2.38 | Moderate | 20[10] |

| Acetone | 20.7 | High | - |

| Acetonitrile (B52724) | 37.5 | Very High | - |

| Water | 80.1 | Highest | - |

Table 1: Influence of Solvent Polarity on Reaction Rate and Activation Energy. Note: Relative rates are qualitative. Specific values depend on the exact reactants and conditions.

4.2 Alkyl Halide Structure

The structure of the alkyl halide significantly impacts the reaction rate due to steric hindrance and the nature of the leaving group.

-

Steric Hindrance: The reaction is fastest for methyl halides, followed by primary, and then secondary halides. Tertiary alkyl halides generally do not react via an SN2 mechanism and will instead undergo elimination reactions.

-

Leaving Group Ability: The reaction rate increases with a better leaving group. The general trend for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.

| Alkyl Halide | Relative Rate |

| CH₃-I | Fastest |

| CH₃CH₂-I | Fast |

| (CH₃)₂CH-I | Slow |

| (CH₃)₃C-I | No SN2 Reaction |

Table 2: Effect of Alkyl Halide Structure on Reaction Rate.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a tetraalkylammonium bromide via the Menschutkin reaction.

Objective: To synthesize tetraethylammonium (B1195904) bromide from triethylamine and bromoethane.

Materials:

-

Triethylamine (Et₃N)

-

Bromoethane (EtBr)

-

Anhydrous solvent (e.g., acetonitrile or acetone)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Diethyl ether (for precipitation)

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with triethylamine and the chosen anhydrous solvent. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Addition of Alkyl Halide: Bromoethane is added dropwise to the stirred solution of triethylamine. The reaction is often exothermic, so the addition rate may need to be controlled, and cooling might be necessary.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a period determined by the reactivity of the alkyl halide (this can range from a few hours to overnight).

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials.

-

Product Isolation:

-

If the quaternary ammonium salt precipitates from the reaction mixture upon cooling, it can be collected by filtration.

-

If the product is soluble, the solvent is removed under reduced pressure.

-

The crude product can then be purified by recrystallization or by precipitation from a concentrated solution by adding a non-polar solvent like diethyl ether.

-

-

Drying and Characterization: The purified solid is dried under vacuum. The final product can be characterized by its melting point and spectroscopic methods (e.g., NMR, IR).

Applications in Research and Drug Development

The Menschutkin reaction is a versatile and powerful tool with numerous applications in both academic research and the pharmaceutical industry.

-

Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts are widely used as PTCs. These catalysts facilitate the reaction between reactants in immiscible phases (e.g., aqueous and organic) by transporting one of the reactants across the phase boundary.

-

Ionic Liquids (ILs): Many ionic liquids are based on quaternary ammonium salts.[4][11][12] ILs are salts with melting points below 100°C and are gaining attention as "green" solvents and catalysts due to their low volatility and tunable properties.[13]

-

Pharmaceutical Synthesis: The formation of C-N bonds is fundamental in the synthesis of many biologically active molecules and pharmaceuticals.[3] The Menschutkin reaction provides a reliable method for introducing alkyl groups onto nitrogen atoms, a common structural motif in many drug candidates.

-

Protecting Groups: While not a direct application of quaternization, the alkylation of amines is a key step in the introduction of protecting groups during complex molecule synthesis.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. sciensage.info [sciensage.info]

- 3. This compound | 636-70-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bdmaee.net [bdmaee.net]

- 6. Page loading... [wap.guidechem.com]

- 7. The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. files01.core.ac.uk [files01.core.ac.uk]

Understanding the Basicity of Triethylamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the basicity of triethylamine (B128534) hydrobromide, a salt commonly utilized in various chemical and pharmaceutical applications. The document elucidates the fundamental principles governing its acid-base chemistry, presents comparative quantitative data on the basicity of related amines, and offers a detailed experimental protocol for the determination of its acid dissociation constant (pKa). Furthermore, this guide includes a visual representation of the chemical equilibria involved to facilitate a comprehensive understanding.

Introduction to Amine Basicity

The basicity of an amine is fundamentally attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The strength of an amine as a base is quantified by the equilibrium constant for this protonation reaction. Conventionally, the basicity of an amine is expressed by the pKa of its conjugate acid, the corresponding ammonium (B1175870) ion. A higher pKa value for the conjugate acid indicates that the amine is a stronger base.

Triethylamine (N(C₂H₅)₃) is a tertiary amine where the nitrogen atom is bonded to three ethyl groups. Triethylamine hydrobromide ((C₂H₅)₃NH⁺Br⁻) is the salt formed from the reaction of triethylamine with hydrobromic acid.[1] In solution, this salt exists in equilibrium between the triethylammonium (B8662869) cation and its conjugate base, triethylamine.

Factors Influencing the Basicity of Triethylamine

Several factors contribute to the basicity of triethylamine and, consequently, the behavior of this compound in solution:

-

Inductive Effect: The three ethyl groups attached to the nitrogen atom in triethylamine are electron-donating.[2] This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of triethylamine compared to ammonia (B1221849).

-

Solvation Effects: In aqueous solutions, the protonated form of an amine (the ammonium ion) is stabilized by hydrogen bonding with water molecules. Primary and secondary amines, with more N-H bonds in their protonated forms, are more effectively solvated than tertiary amines. This effect can sometimes lead to tertiary amines being weaker bases in aqueous solution than secondary amines.[3]

-

Steric Hindrance: The bulky ethyl groups around the nitrogen atom in triethylamine can sterically hinder the approach of a proton, which can slightly decrease its basicity compared to less hindered amines.

Quantitative Analysis of Basicity

The basicity of triethylamine is best understood by examining the pKa of its conjugate acid, the triethylammonium ion ((C₂H₅)₃NH⁺). The pKa of protonated triethylamine is approximately 10.75.[4] This relatively high pKa value signifies that triethylamine is a moderately strong base.

For comparative purposes, the following table summarizes the pKa values of the conjugate acids of ammonia and several common alkylamines.

| Amine | Structure | Class | pKa of Conjugate Acid (BH⁺) |

| Ammonia | NH₃ | - | 9.3[5] |

| Methylamine | CH₃NH₂ | Primary | 10.66[5] |

| Ethylamine | CH₃CH₂NH₂ | Primary | 10.67[6] |

| Propylamine | CH₃CH₂CH₂NH₂ | Primary | 10.71[7] |

| Dimethylamine | (CH₃)₂NH | Secondary | 10.74[5] |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 11.09[8] |

| Trimethylamine | (CH₃)₃N | Tertiary | 9.81[5] |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 [4] |

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of acidic and basic compounds.[9] The following protocol outlines the steps for determining the pKa of the triethylammonium ion from a sample of this compound.

Materials and Equipment

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 182 mg of this compound (to achieve a concentration of around 0.01 M in 100 mL).

-

Dissolve the sample in approximately 80 mL of deionized water in a 100 mL volumetric flask.

-

Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).[1]

-

Make up the volume to 100 mL with deionized water and mix thoroughly.

-

-

Titration Setup:

-

Pipette a known volume (e.g., 50 mL) of the this compound solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

-

-

Titration Process:

-

Begin stirring the solution at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 12-12.5).[10]

-

Data Analysis

-

Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve should be sigmoidal.

-

Determine the Equivalence Point (V_eq): The equivalence point is the point of steepest inflection on the titration curve. This can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Determine the Half-Equivalence Point (V_1/2): The half-equivalence point occurs at exactly half the volume of the equivalence point (V_1/2 = V_eq / 2).

-

Determine the pKa: At the half-equivalence point, the concentration of the acid (triethylammonium ion) is equal to the concentration of its conjugate base (triethylamine). At this point, the pH of the solution is equal to the pKa of the acid.[1] Therefore, find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the triethylammonium ion.

Signaling Pathways and Logical Relationships

The acid-base equilibrium of this compound in an aqueous solution can be visualized as follows:

Caption: Acid-base equilibrium of this compound in water.

The experimental workflow for determining the pKa via potentiometric titration can be represented as:

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound serves as a source of the triethylammonium ion in solution, which exists in a well-defined acid-base equilibrium with its conjugate base, triethylamine. The basicity of triethylamine is significant, as indicated by the pKa of approximately 10.75 for the triethylammonium ion. This property is a result of the inductive effects of the ethyl groups, balanced by solvation and steric factors. The precise determination of this pKa value is crucial for applications in drug development and chemical synthesis and can be reliably achieved through potentiometric titration. This guide provides the foundational knowledge and practical methodology for researchers and scientists working with this important compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. enamine.net [enamine.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

Triethylamine Hydrobromide: A Versatile Proton Source in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylamine (B128534) hydrobromide (Et₃N·HBr), a tertiary amine salt, has emerged as a versatile and efficient reagent in a multitude of organic transformations. While often utilized as a mild acid catalyst or a source of bromide ions, its role as a proton source is gaining increasing recognition within the synthetic chemistry community. This technical guide provides a comprehensive overview of the applications of triethylamine hydrobromide as a proton source, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption in research and development settings.

Core Applications as a Proton Source

This compound serves as a readily available, crystalline, and easy-to-handle source of protons. The triethylammonium (B8662869) cation ([Et₃NH]⁺) can effectively protonate various intermediates in a controlled manner, influencing reaction pathways and enabling specific chemical transformations. Key areas where this compound and its analogs have demonstrated utility as a proton source include cyclization reactions, asymmetric synthesis, and condensation reactions.

Cyclization of Unsaturated Hydroperoxides: Synthesis of 1,2-Dioxanes

A notable application of triethylammonium salts as a proton source is in the acid-catalyzed cyclization of unsaturated hydroperoxides to afford 1,2-dioxanes, a structural motif present in numerous biologically active natural products.[1][2] In a study by Nagib and coworkers, triethylammonium hydrochloride (Et₃N·HCl), a closely related salt, in conjunction with catalytic triethylamine, was found to be crucial for promoting the desired intramolecular oxa-Michael reaction while minimizing side reactions.[1][2] The triethylammonium cation is proposed to protonate the enolate intermediate, thereby preventing its undesired reaction with the peroxide moiety.[2]

-

Preparation of the Reagent Mixture: To a solution of the unsaturated hydroperoxide (1.0 equiv) in 2,2,2-trifluoroethanol (B45653) (TFE) at room temperature is added triethylamine (0.1 equiv).

-

Addition of the Proton Source: Triethylammonium hydrochloride (1.2 equiv) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-dioxane.

| Entry | Triethylamine (equiv) | Triethylammonium Hydrochloride (equiv) | Solvent | Yield (%) |

| 1 | 1.0 | 0 | TFE | 45 |

| 2 | 0.1 | 0.3 | TFE | 68 |

| 3 | 0.1 | 1.2 | TFE | 85 |

| 4 | 0 | 1.2 | TFE | 70 |

Yields correspond to the isolated product after purification.

Caption: Experimental workflow for the synthesis of 1,2-dioxanes.

Asymmetric Transfer Hydrogenation

In the realm of asymmetric synthesis, triethylammonium salts, in combination with a hydrogen donor like formic acid, play a pivotal role as a proton source in transfer hydrogenation reactions.[3][4] These reactions are crucial for the enantioselective reduction of ketones to chiral alcohols, which are valuable building blocks in the pharmaceutical industry. The formic acid/triethylamine azeotrope is a commonly used hydrogen source, where the triethylammonium ion acts as the proton donor in the catalytic cycle.[5]

-

Catalyst Preparation: A chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) is placed in a dry, inert-atmosphere reaction vessel.

-

Addition of Substrate and Solvent: The ketone substrate and a dry, degassed solvent (e.g., dichloromethane) are added to the reaction vessel.

-

Preparation of the Hydrogen Source: A 5:2 molar ratio of formic acid and triethylamine is prepared by slowly adding formic acid to cooled triethylamine under an inert atmosphere.

-

Reaction Initiation: The formic acid/triethylamine mixture is added dropwise to the reaction mixture at the desired temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by an appropriate analytical technique (e.g., GC or HPLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

Purification and Analysis: The organic layers are combined, dried, and concentrated. The enantiomeric excess of the chiral alcohol is determined by chiral HPLC or GC analysis.

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Preparation of Phosphonium (B103445) Salts

This compound is also employed in the synthesis of phosphonium salts, such as triphenylpropargylphosphonium bromide.[6][7] In these reactions, triethylamine acts as a base to facilitate the reaction, and the resulting this compound can be considered a proton source for any subsequent acidic work-up or to maintain the pH of the reaction medium.

While a detailed experimental protocol for the synthesis of triphenylpropargylphosphonium bromide using this compound as the primary proton source is not extensively documented in the reviewed literature, a general procedure involves the reaction of triphenylphosphine (B44618) with a propargyl halide in the presence of a base like triethylamine. The this compound is formed in situ and can be isolated.

Conclusion

This compound and its analogs are valuable and versatile reagents in organic synthesis, serving effectively as a controlled proton source. Their application in the synthesis of complex molecules like 1,2-dioxanes and in stereoselective transformations such as asymmetric transfer hydrogenation highlights their significance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to explore and utilize the full potential of this compound as a proton source in their synthetic endeavors. The continued exploration of its applications is expected to unveil new and efficient synthetic methodologies.

References

- 1. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. assets.takasago.com [assets.takasago.com]

- 6. researchgate.net [researchgate.net]

- 7. pleiades.online [pleiades.online]

preparation of triethylamine hydrobromide from triethylamine and HBr

Technical Guide: Synthesis of Triethylamine (B128534) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of triethylamine hydrobromide (Et₃N·HBr), a tertiary amine salt frequently utilized in various chemical transformations. The primary method detailed is the direct acid-base neutralization of triethylamine with hydrobromic acid, a straightforward and efficient route to this compound.

Core Synthesis Reaction

The synthesis of this compound is most commonly achieved through a direct neutralization reaction. Triethylamine (Et₃N), a tertiary amine, acts as a base and reacts with the strong acid, hydrobromic acid (HBr), to form the corresponding ammonium (B1175870) salt, this compound.[1] This is an exothermic acid-base reaction.

Chemical Equation:

(CH₃CH₂)₃N + HBr → (CH₃CH₂)₃NH⁺Br⁻

Experimental Protocols

Below are detailed methodologies for the synthesis and purification of this compound, compiled from established chemical literature.

Laboratory Scale Synthesis in Acetone (B3395972)

This protocol is a common laboratory procedure for producing high-purity this compound.

Materials:

-

Triethylamine (Et₃N)

-

Hydrobromic acid (HBr), aqueous solution (e.g., 48% w/w)

-

Anhydrous Acetone

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve a specific molar amount of triethylamine in anhydrous acetone.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to a temperature between 0–5°C with continuous stirring.[1]

-

Acid Addition: Slowly add an equimolar amount of aqueous hydrobromic acid to the stirred triethylamine solution using a dropping funnel.[2] Maintaining a 1:1 molar ratio is crucial to avoid contamination of the final product with unreacted starting materials.[1] The slow addition and cooling are necessary to control the exothermic nature of the neutralization reaction.

-

Precipitation: As the hydrobromic acid is added, this compound will precipitate out of the acetone solution as a white solid.

-

Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Isolation: Isolate the precipitated salt by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid with cold, anhydrous acetone to remove any unreacted starting materials or impurities.[1][2]

-

Drying: Dry the purified this compound under vacuum to remove residual solvent.[1][2] A standard protocol involves drying at 40°C under a vacuum of 10–20 mmHg for several hours.[1]

Purification by Recrystallization

For obtaining a higher purity product, recrystallization is the preferred method.[1]

Materials:

-

Crude this compound

-

Heating mantle or water bath

-

Erlenmeyer flasks

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol or chloroform in an Erlenmeyer flask.[1][2]

-

Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to yield high-purity this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Notes | Source |

| Molecular Formula | C₆H₁₆BrN | [2] | |

| Molecular Weight | 182.1 g/mol | [2] | |

| Melting Point | 246–248°C | A key indicator of purity. | [1][3] |

| Optimal Molar Ratio | 1:1 (Et₃N:HBr) | Deviations can lead to impurities. | [1] |

| Reaction Temperature | 0–5°C | To control exotherm and minimize side reactions. | [1] |

| Reaction pH | ~6.0–7.0 | Maintaining near neutrality minimizes salt decomposition. | [1] |

| Reported Yield | Up to 95% | Patented method using toluene (B28343) as a solvent. | [1] |

| Purity (Typical) | ≥98% | Achievable with proper purification. | [1] |

| Assay Method | Titration | For purity assessment. | [1][4] |

| Solubility | Soluble | In water, alcohol, and chloroform. | [3] |

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of Triethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of triethylamine (B128534) hydrobromide (C₆H₁₆BrN), an ammonium (B1175870) salt of significant interest in synthetic chemistry and materials science. The document outlines the key crystallographic parameters, details the experimental protocols for its structural determination, and presents a logical workflow for such an analysis. This information is crucial for understanding the solid-state properties of this compound and for its potential applications in areas such as crystal engineering and as a precursor in various chemical syntheses.

Data Presentation: Crystallographic Data for Triethylamine Hydrobromide

The following table summarizes the key quantitative data from the low-temperature single-crystal X-ray diffraction analysis of this compound.[1][2][3] This redetermination provided a more precise structure compared to earlier room-temperature studies.[1][2]

| Parameter | Value |

| Chemical Formula | C₆H₁₆N⁺·Br⁻ |

| Molecular Weight | 182.10 g/mol [3] |

| Crystal System | Trigonal[1] |

| Space Group | P3₁c[1][2][3] |

| Unit Cell Dimensions | a = 8.3589 (2) Åb = 8.3589 (2) Åc = 7.3125 (2) Åα = 90.00°β = 90.00°γ = 120.00°[1][3] |

| Unit Cell Volume | 442.48 (1) ų[1] |

| Formula Units per Cell (Z) | 2[1] |

| Temperature | 90 (2) K[1] |

| Radiation Type | Mo Kα |

| Calculated Density | 1.367 Mg m⁻³[4] |

| Absorption Coefficient (μ) | 4.56 mm⁻¹[1] |

| R-factor (Rint) | 0.026[1] |

| Final R-factor (R) | 0.020 |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on the definitive low-temperature study.

Synthesis and Crystallization

This compound crystals suitable for X-ray analysis were obtained as a byproduct of a separate chemical reaction.[4] High-quality crystals were grown by the slow evaporation of an acetonitrile (B52724) solution containing the compound.[4]

Alternatively, the salt can be synthesized by mixing equimolar portions of triethylamine and aqueous hydrobromic acid in acetone (B3395972) with cooling. The resulting precipitate is then washed with anhydrous acetone and dried under vacuum.[3] For purification, recrystallization from chloroform (B151607) or ethanol (B145695) can be performed.[3]

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound with dimensions of approximately 0.27 x 0.11 x 0.10 mm was selected for analysis.[1]

Data Collection:

-

Instrument: A Bruker APEXII CCD area-detector diffractometer was used for data collection.[1][4]

-

Radiation: Molybdenum Kα radiation (λ = 0.71073 Å) was employed.

-

Temperature: The crystal was maintained at a constant temperature of 90 (2) K during the experiment.[1]

-

Data Set: A total of 8583 reflections were measured, which yielded 555 independent reflections.[1][4]

Structure Solution and Refinement:

-

Structure Solution: The crystal structure was solved using direct methods.

-

Refinement: The refinement of the crystal structure was carried out against F² using all reflections.[4] The positions of the hydrogen atoms bound to carbon were refined using a riding model. The crystal was identified as an inversion twin with a domain ratio of approximately 0.68:0.32.[1][2]

-

Software: Data collection and processing were likely performed using Bruker-specific software, with absorption correction applied using a multi-scan method (e.g., SADABS).[1][4]

Visualizations

The following diagrams illustrate the key relationships and workflows in the crystal structure analysis of this compound.

Caption: Workflow for Crystal Structure Analysis.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. A redetermination at low temperature of the structure of triethyl-ammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A redetermination at low temperature of the structure of triethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Triethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for triethylamine (B128534) hydrobromide (TEA-HBr), a compound frequently used in organic synthesis. The following sections detail its properties, hazards, and the necessary precautions for its safe use, storage, and disposal, with a focus on experimental protocols and quantitative data to support risk assessment and management in a laboratory setting.

Chemical and Physical Properties

Triethylamine hydrobromide is a white to off-white crystalline solid.[1][2] It is the hydrobromide salt of the tertiary amine, triethylamine. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆BrN | [3] |

| Molecular Weight | 182.1 g/mol | [3] |

| Appearance | White to off-white crystalline powder or flakes | [1][2][3] |

| Melting Point | 246-248 °C | [3] |

| Flash Point | > 65 °C | [3] |

| Solubility | Soluble in water, alcohol, and chloroform.[1][2][3][4] Insoluble in non-polar solvents.[1] | [1][2][3][4] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [4][5] |

| Vapor Pressure | 0 Pa at 25 °C | [3] |

| logP (Octanol/water partition coefficient) | 0.3 at 25 °C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

| Hazard Classification | Code | Description | Source(s) |

| GHS Hazard Statements | H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] | |

| H335 | May cause respiratory irritation | [6] | |

| Signal Word | Warning | [6] | |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

Toxicological Information

The toxicological profile of this compound is primarily associated with the parent amine, triethylamine, and the bromide ion.

Acute Toxicity: While specific LD50 and LC50 data for this compound are not readily available, data for the parent compound, triethylamine, indicate its potential for toxicity.

| Route | Species | Value | Source(s) |

| Oral LD50 (Triethylamine) | Rat | 730 mg/kg | [5][7] |

| Dermal LD50 (Triethylamine) | Rabbit | 580 mg/kg | [8] |

| Inhalation LC50 (Triethylamine) | Rat | 7.1 mg/L (4 h) | [7] |

Primary Routes of Exposure and Health Effects:

-

Eye Contact: Causes serious eye irritation.[6] Symptoms can include redness, pain, and blurred vision.[9] In severe cases, corneal edema has been observed with exposure to triethylamine.[10][11]

-

Skin Contact: Causes skin irritation.[6] Prolonged or repeated contact may lead to dermatitis.[5]

-

Inhalation: May cause respiratory irritation.[6] Inhalation of dust can lead to irritation of the nose, throat, and lungs.[5]

-

Ingestion: Accidental ingestion may be harmful.[5] Bromide poisoning can cause symptoms such as vomiting, drowsiness, irritability, and confusion.[5]

Chronic Health Effects: Long-term exposure to respiratory irritants can lead to airway diseases.[5] Chronic intoxication with bromide ions has been associated with neurological and psychological effects.[5] There is some evidence from animal studies that suggests developmental toxicity may be a concern.[5]

The following diagram illustrates a logical workflow for assessing and managing the health hazards associated with this compound.

References

- 1. Triethylammonium Bromide| [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 636-70-4 [chemicalbook.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. graco.com [graco.com]

- 7. covachem.com [covachem.com]

- 8. CAS 636-70-4: Triethylammonium bromide | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Triethylamine Hydrobromide in the Synthesis of Chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and environmentally benign synthetic methodologies for these scaffolds is a key focus in medicinal chemistry and drug development. Triethylamine (B128534) hydrobromide ([Et₃NH]Br), an ionic liquid, presents a promising catalytic medium for the synthesis of chromene derivatives. Its use aligns with the principles of green chemistry, often leading to high yields, simplified work-up procedures, and catalyst recyclability. These application notes provide detailed protocols and data for the synthesis of chromene derivatives utilizing triethylamine as a catalytic base, and extrapolate the potential application of triethylamine hydrobromide as an ionic liquid catalyst based on analogous reactions.

Rationale for Use

Triethylamine and its hydrobromide salt can play distinct but complementary roles in organic synthesis. Triethylamine is a widely used organic base that can catalyze reactions by deprotonating acidic protons, thereby activating substrates.[1] this compound, as an ionic liquid, can serve as both the catalyst and the reaction medium.[2][3] Ionic liquids are known to enhance reaction rates and selectivity due to their unique properties, such as high polarity, low vapor pressure, and thermal stability.[4] In the context of chromene synthesis, this compound is proposed to act as a mild Brønsted acid catalyst, activating carbonyl compounds towards nucleophilic attack.

Application: One-Pot Synthesis of Benzo[f]chromene Derivatives

A notable application is the one-pot, three-component synthesis of benzo[f]chromene derivatives from β-naphthol, trans-β-nitrostyrene, and a formalin solution, catalyzed by triethylamine.[5] This reaction proceeds with high efficiency under solvent-free conditions.[5]

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various benzo[f]chromene derivatives using triethylamine as a catalyst at 80 °C under solvent-free conditions.[5]

| Entry | R | Time (h) | Yield (%) |

| 1 | 4-Me | 2.0 | 79 |

| 2 | H | 5.0 | 75 |

| 3 | 4-OMe | 2.5 | 76 |

| 4 | 3,4,5-Tri-OMe | 4.0 | 77 |

| 5 | 4-Cl | 8.0 | 72 |

| 6 | 4-Br | 8.5 | 73 |

| 7 | 4-F | 9.0 | 73 |

| 8 | 4-NO₂ | 7.0 | 70 |

| 9 | 2-Cl | 12.0 | 71 |

| 10 | 3-F | 10.0 | 72 |

| 11 | Thiophene | 6.0 | 78 |

Data sourced from Bhattacharjee, S., Gattu, R., & T. A. (2014). Triethylamine-Mediated One-Pot Synthesis of Benzo[ f ]chromene Derivatives.[5]

Experimental Protocols

Protocol 1: Triethylamine-Catalyzed Synthesis of Benzo[f]chromene Derivatives

This protocol is adapted from the work of Bhattacharjee et al. for the synthesis of benzo[f]chromene derivatives.[5]

Materials:

-

β-Naphthol

-

Substituted trans-β-nitrostyrene

-

Formalin solution (37%)

-

Triethylamine

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Condenser

Procedure:

-

In a 50 mL round-bottom flask, combine β-naphthol (1 mmol), the desired trans-β-nitrostyrene derivative (1 mmol), and formalin solution (1.2 mmol).

-

Add triethylamine (20 mol%) to the mixture.

-

Heat the reaction mixture to 80 °C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC, typically within the times specified in the data table), cool the mixture to room temperature.

-

Add 10 mL of cold ethanol to the reaction mixture and stir for 10 minutes.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 5 mL).

-

Recrystallize the crude product from ethanol to obtain the pure benzo[f]chromene derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Proposed Synthesis of 4H-Chromene Derivatives using this compound as an Ionic Liquid Catalyst

This is a proposed protocol based on the general principles of using ionic liquids for the synthesis of dihydropyrano[3,2-c]chromenes.[2][3]

Materials:

-

Aromatic aldehyde

-

This compound

-

Ethanol (for work-up)

-

Round-bottom flask

-

Magnetic stirrer with heating

Procedure:

-

In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and this compound (15 mol%).

-

Heat the reaction mixture to 80-100 °C with stirring. The this compound should melt to form a catalytic liquid phase.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 15 mL of hot ethanol to the reaction mixture to dissolve the product and precipitate the ionic liquid.

-

Filter the hot solution to remove the this compound. The ionic liquid can be washed with ethanol, dried, and potentially reused.

-

Allow the filtrate to cool to room temperature to crystallize the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Further purify the product by recrystallization if necessary.

-

Characterize the synthesized chromene derivative by spectroscopic methods.

Visualizations

Reaction Pathway for Benzo[f]chromene Synthesis

Caption: Proposed reaction pathway for the synthesis of benzo[f]chromene derivatives.

Experimental Workflow for Chromene Synthesis

Caption: General experimental workflow for chromene synthesis using an ionic liquid.

Conclusion

The use of triethylamine as a basic catalyst provides an efficient and straightforward method for the synthesis of benzo[f]chromene derivatives.[5] Extrapolating from the successful application of other ionic liquids in similar multicomponent reactions, this compound is a promising candidate to serve as a recyclable and environmentally friendly catalyst and medium for the synthesis of a broader range of chromene derivatives.[2][3] The protocols and data presented herein offer a solid foundation for researchers to explore and optimize these synthetic routes for applications in drug discovery and materials science. Further investigation into the scope and limitations of this compound as a catalyst is encouraged.

References

Application Notes and Protocols: Triethylamine Hydrobromide in Phase Transfer Catalysis for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role and application of triethylamine (B128534) and its hydrobromide salt in phase transfer catalysis (PTC) for organic synthesis. While triethylamine hydrobromide is not typically employed directly as a phase transfer catalyst, its corresponding free base, triethylamine, serves as a crucial precursor for the in-situ formation of the active catalytic species. This document outlines the mechanism, key applications, and detailed experimental protocols for researchers in organic synthesis and drug development.

Introduction: The Role of Triethylamine and Its Salts in Phase Transfer Catalysis